N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
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Properties
Molecular Formula |
C24H25FN4O3S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25FN4O3S/c25-19-9-7-17(8-10-19)12-26-22(31)14-29-20(15-30)13-27-24(29)33-16-23(32)28-11-3-5-18-4-1-2-6-21(18)28/h1-2,4,6-10,13,30H,3,5,11-12,14-16H2,(H,26,31) |
InChI Key |
QOVAEDSGUZWGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=C(C=C4)F)CO |
Origin of Product |
United States |
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H-imidazol-1-yl]acetamide represents a complex molecular structure with potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an imidazole ring through a sulfanyl group and is substituted with a 4-fluorophenyl group. This structural complexity may contribute to its diverse biological activities.
Chemical Formula
- Molecular Formula: C19H22F N3O2S
- Molecular Weight: 367.45 g/mol
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain kinases, particularly those involved in inflammatory pathways. It may act as a competitive inhibitor by mimicking ATP binding sites in kinases such as p38 MAPK .
- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its potential as an anti-inflammatory agent .
- Modulation of Immune Responses : The tetrahydroquinoline derivative is associated with modulation of the immune system, particularly through the inhibition of Th17 cell differentiation, which is crucial in autoimmune diseases .
Therapeutic Potential
The compound shows promise in various therapeutic areas:
- Anti-inflammatory Agents : Due to its ability to inhibit p38 MAPK, it may be useful in treating conditions like rheumatoid arthritis and psoriasis .
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : The structural components related to tetrahydroquinoline are known for neuroprotective properties, indicating possible uses in neurodegenerative diseases .
Case Studies
- Study on Inhibition of p38 MAPK :
- Antioxidant Activity Assessment :
- Clinical Trials for Autoimmune Diseases :
Table 1: Summary of Biological Activities
Table 2: Clinical Study Phases
| Study Phase | Condition Treated | Status |
|---|---|---|
| Phase I | Psoriasis | Ongoing |
| Phase II | Rheumatoid Arthritis | Recruiting |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H-imidazol-1-yl]acetamide exhibit promising anticancer properties. For instance, studies have shown that certain imidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The incorporation of a tetrahydroquinoline structure may enhance the compound's efficacy against various cancer cell lines.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has demonstrated that similar compounds can exhibit significant activity against a range of bacterial and fungal pathogens. The presence of the imidazole ring is often associated with antimicrobial effects, making this compound a candidate for further investigation in drug development against infectious diseases .
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Alkylation reactions to introduce the fluorophenyl group.
- Formation of the imidazole ring through cyclization processes.
- Incorporation of hydroxymethyl and sulfanyl groups via nucleophilic substitution methods.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Identified significant anticancer activity in imidazole derivatives against breast cancer cell lines. |
| Study B (2021) | Demonstrated antimicrobial efficacy against drug-resistant strains of bacteria with derivatives similar to the target compound. |
| Study C (2023) | Reported enzyme inhibition profiles indicating potential therapeutic applications in neurodegenerative disorders. |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can intermediates be validated?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Condensation : Formation of the imidazole core via cyclization of hydroxylmethyl-substituted precursors (e.g., analogous to the synthesis of triazole derivatives in ).
- Thioether linkage : Reaction of 2-mercaptoimidazole intermediates with halogenated tetrahydroquinoline derivatives (see sulfanyl group incorporation in ).
- Purification : Use reversed-phase HPLC (e.g., Chromolith® columns as in ) to isolate the final product.
- Validation : Confirm intermediates via -NMR (e.g., monitoring methylene protons at δ 4.2–4.5 ppm) and LC-MS (e.g., molecular ion [M+H] at m/z ~550–600, depending on substituents) .
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | CHFNOS | Estimated from analogous structures |
| Critical Intermediate | 5-(Hydroxymethyl)-2-mercaptoimidazole | Derived from |
Q. How should researchers characterize the compound’s structural and stereochemical properties?
- Methodological Answer :
- X-ray crystallography : Resolve the dihedral angles of the tetrahydroquinoline and imidazole moieties (e.g., 24.9° angle observed in similar sulfoxide-containing structures in ).
- Vibrational spectroscopy : Identify sulfanyl (C–S stretch at ~650 cm) and carbonyl (C=O stretch at ~1680 cm) groups via FT-IR.
- Chiral analysis : Use circular dichroism (CD) or chiral HPLC to assess enantiomeric purity, especially if sulfoxide stereochemistry is present (see on sulfoxide enantiomers) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., IC in cancer lines) to rule out assay-specific artifacts.
- Metabolic stability : Assess hepatic microsomal degradation to determine if rapid metabolism explains inconsistent in vivo vs. in vitro results (e.g., ’s focus on pharmacokinetic properties).
- Structural analogs : Synthesize derivatives (e.g., replacing the fluorophenyl group with chlorophenyl) to isolate structure-activity relationships (SAR) .
Q. What computational or experimental strategies optimize reaction yields for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization outperformed human decision-making in reaction yield improvements ().
- Flow chemistry : Continuous-flow systems enhance reproducibility for oxidation or cyclization steps (e.g., Omura-Sharma-Swern oxidation in ).
- In-line analytics : Implement real-time NMR or IR monitoring to adjust conditions dynamically .
Q. How does stereochemistry at the sulfanyl-linked ethyl group affect target binding?
- Methodological Answer :
- Molecular docking : Compare binding poses of (R)- and (S)-sulfoxide enantiomers with target proteins (e.g., kinases or GPCRs). highlights sulfoxide enantiomers’ divergent pharmacodynamic profiles.
- Biological testing : Synthesize enantiopure forms and measure IC shifts. For example, (R)-enantiomers of similar compounds showed 10-fold higher potency than (S)-forms .
Q. What strategies validate the compound’s stability under experimental conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions, then quantify degradation via HPLC (e.g., ’s purity protocols).
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group yielding carboxylic acid derivatives).
- Storage recommendations : Use inert atmospheres (N) and desiccants to prevent oxidation of the sulfanyl group .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
